molecular formula C10H11N B1582471 Benzenebutanenitrile CAS No. 2046-18-6

Benzenebutanenitrile

Cat. No. B1582471
CAS RN: 2046-18-6
M. Wt: 145.20 g/mol
InChI Key: ICMVGKQFVMTRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P1025 is a synthetic peptide corresponding to residues 1025–1044 of the adhesin from Streptococcus mutans, a bacterium responsible for dental caries. This peptide has shown potential in inhibiting the binding of Streptococcus mutans to tooth surfaces, making it a promising candidate for dental caries treatment .

Scientific Research Applications

P1025 has several scientific research applications, particularly in the fields of dentistry and pharmaceutical nanotechnology:

    Dentistry: P1025 is used in the development of bioadhesive liquid crystalline systems for the treatment of dental caries.

    Pharmaceutical Nanotechnology: P1025-loaded liquid crystalline systems have been characterized for their potential as drug delivery platforms.

Safety and Hazards

Benzenebutanenitrile is harmful by inhalation, in contact with skin, and if swallowed . It is also irritating to eyes, respiratory system, and skin . Suitable gloves and eye/face protection should be worn when handling this compound .

Mechanism of Action

The mechanism of action of P1025 involves its ability to inhibit the adhesion of Streptococcus mutans to tooth surfaces. The peptide binds to the adhesin of the bacterium, preventing it from attaching to the pellicle-coated tooth surfaces. This inhibition reduces the formation of dental biofilm and, consequently, the development of dental caries .

Preparation Methods

The preparation of P1025 involves the synthesis of the peptide sequence Ac-QLKTADLPAGRDETTSFVLV-NH2. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound starting material, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

P1025 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.

    Reduction: Disulfide bonds in the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties or enhance its activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed from these reactions are modified versions of the peptide with altered structural or functional properties .

Comparison with Similar Compounds

P1025 can be compared with other antimicrobial peptides and compounds used in dental applications:

    Chlorhexidine: A widely used antimicrobial agent in dentistry, chlorhexidine has broad-spectrum activity against oral bacteria but can cause staining of teeth and other side effects.

    β-defensin-3 peptide fragment (D1-23): Another antimicrobial peptide that has been studied for its potential in dental applications.

P1025 is unique in its specific targeting of Streptococcus mutans adhesin, making it a promising candidate for targeted dental caries prevention .

properties

IUPAC Name

4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMVGKQFVMTRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062129
Record name Benzenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2046-18-6
Record name Benzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2046-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenebutanenitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenebutanenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENEBUTANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNG4BJG1Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-phenylbutane (58.8 g, 0.24 mole) and sodium cyanide (25 g, 0.5 mole) in ethanol (300 ml)-water (100 ml) is heated at reflux with stirring for 5 hours. The resulting reaction mixture is concentrated in vacuo and extracted with ether. The ethereal extract is filtered and evaporated at reduced pressure to afford the title compound which is purified by distillation.
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenebutanenitrile
Reactant of Route 2
Reactant of Route 2
Benzenebutanenitrile
Reactant of Route 3
Reactant of Route 3
Benzenebutanenitrile
Reactant of Route 4
Reactant of Route 4
Benzenebutanenitrile
Reactant of Route 5
Reactant of Route 5
Benzenebutanenitrile
Reactant of Route 6
Reactant of Route 6
Benzenebutanenitrile

Q & A

Q1: What is the significance of benzenebutanenitrile being found in the pyrolysis oil of waste television crusts?

A1: The research paper "[Pyrolysis of waste plastic crusts of televisions]" [] identifies this compound as one of the main components present in the pyrolysis oil derived from waste television crusts, composing 19.72% of the oil. This finding is significant for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.